1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

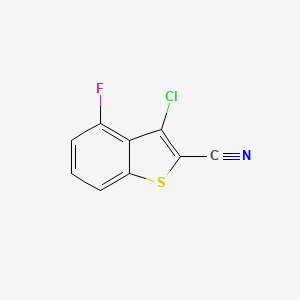

1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- is a compound belonging to the class of perimidines, which are heterocyclic compounds containing a fused pyrimidine ring. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3-dihydro-, erfolgt typischerweise durch Reaktion eines geeigneten Perimidin-Vorläufers mit einem 3,4-Difluorphenyl-Reagenz unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung einer Palladium-katalysierten Kreuzkupplungsreaktion, wie z. B. der Suzuki-Miyaura-Kupplung, um die 3,4-Difluorphenylgruppe an den Perimidin-Kern einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines Lösungsmittels, wie z. B. Dimethylformamid, bei erhöhten Temperaturen.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Die Optimierung der Reaktionsparameter, wie z. B. Temperatur, Druck und Reagenzkonzentrationen, ist für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Reaktionstypen: 1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3-dihydro- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.

Substitution: Elektrophilen und nukleophilen Substitutionsreaktionen können am Perimidinring oder an der 3,4-Difluorphenylgruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Katalysatorische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) kann eingesetzt werden.

Substitution: Halogenierungsmittel, wie z. B. N-Bromsuccinimid (NBS), und Nucleophile, wie z. B. Amine oder Thiole, werden unter geeigneten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Perimidin- oder Phenylringe einführen können.

Wissenschaftliche Forschungsanwendungen

1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3-dihydro-, hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebswirkungen.

Medizin: Es wird derzeit erforscht, ob die Verbindung als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Fluoreszenz oder Leitfähigkeit.

Wirkmechanismus

Der Wirkmechanismus von 1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3-dihydro-, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren inhibiert, die an wichtigen biologischen Prozessen beteiligt sind. So kann sie beispielsweise die Aktivität bestimmter Kinasen oder Proteasen hemmen, was zur Modulation von Signalwegen und Zellfunktionen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem Kontext der Verwendung variieren.

Ähnliche Verbindungen:

- 1H-Perimidin, 2-(3,4-Dichlorphenyl)-2,3-dihydro-

- 1H-Perimidin, 2-(3,4-Dimethylphenyl)-2,3-dihydro-

- 1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3,4,5-tetrahydro-

Vergleich: Im Vergleich zu ähnlichen Verbindungen zeigt 1H-Perimidin, 2-(3,4-Difluorphenyl)-2,3-dihydro-, aufgrund des Vorhandenseins der 3,4-Difluorphenylgruppe einzigartige Eigenschaften. Diese Gruppe kann die Reaktivität, Stabilität und biologische Aktivität der Verbindung beeinflussen. Beispielsweise kann die Difluorphenylgruppe die Lipophilie der Verbindung und ihre Fähigkeit verbessern, mit hydrophoben Taschen in biologischen Zielstrukturen zu interagieren, was zu einer verbesserten Wirksamkeit in bestimmten Anwendungen führt.

Wissenschaftliche Forschungsanwendungen

1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 1H-Perimidine, 2-(3,4-dichlorophenyl)-2,3-dihydro-

- 1H-Perimidine, 2-(3,4-dimethylphenyl)-2,3-dihydro-

- 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3,4,5-tetrahydro-

Comparison: Compared to similar compounds, 1H-Perimidine, 2-(3,4-difluorophenyl)-2,3-dihydro- exhibits unique properties due to the presence of the 3,4-difluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity. For example, the difluorophenyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, leading to improved efficacy in certain applications.

Eigenschaften

CAS-Nummer |

1351386-05-4 |

|---|---|

Molekularformel |

C17H12F2N2 |

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

2-(3,4-difluorophenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C17H12F2N2/c18-12-8-7-11(9-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H |

InChI-Schlüssel |

POGADOZZPKFZEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)

![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)

![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)